

# "synthesis and characterization of 1H-indole-7-carbohydrazide"

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## Compound of Interest

Compound Name: **1H-indole-7-carbohydrazide**

Cat. No.: **B1298938**

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An In-depth Technical Guide to the Synthesis and Characterization of **1H-indole-7-carbohydrazide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **1H-indole-7-carbohydrazide**, a versatile heterocyclic compound. Given its indole core, this molecule serves as a valuable building block in medicinal chemistry and drug discovery, with potential applications as an anti-inflammatory, antimicrobial, and anti-cancer agent[1]. This document outlines a probable synthetic pathway, detailed characterization protocols, and explores the role of related indole compounds in key biological signaling pathways.

## Physicochemical Properties

**1H-indole-7-carbohydrazide** is an organic compound featuring an indole ring system substituted with a carbohydrazide group at the 7th position. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	321309-24-4	<a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> N <sub>3</sub> O	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	175.19 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
IUPAC Name	1H-indole-7-carbohydrazide	<a href="#">[2]</a>
SMILES	NNC(=O)C1=C2NC=CC2=CC =C1	<a href="#">[2]</a>
InChI Key	NCFMBDUFIJHHAW- UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[4]</a>

## Synthesis of 1H-indole-7-carbohydrazide

The synthesis of **1H-indole-7-carbohydrazide** is most commonly achieved through the hydrazinolysis of a corresponding indole-7-carboxylate ester. This standard method involves the nucleophilic acyl substitution of the ester's alkoxy group with hydrazine.

## Experimental Protocol: Synthesis via Hydrazinolysis

This protocol is based on established methods for converting esters to hydrazides.[\[5\]](#)[\[6\]](#)[\[7\]](#)

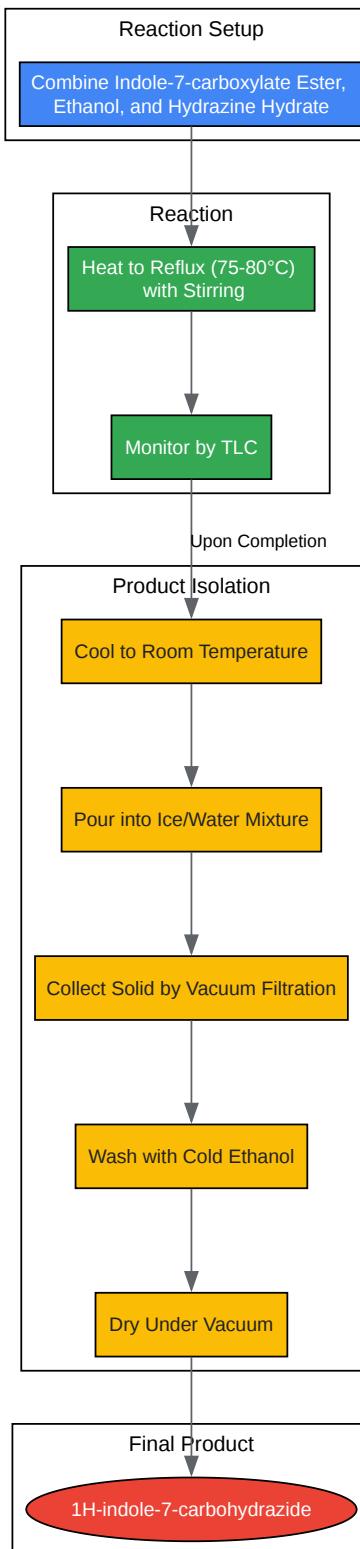
### Materials:

- Methyl 1H-indole-7-carboxylate (or Ethyl 1H-indole-7-carboxylate)
- Hydrazine hydrate (95-99%)
- Ethanol or Methanol (absolute)
- Deionized Water
- Ice

### Procedure:

- To a round-bottom flask, add the starting ester, methyl 1H-indole-7-carboxylate (1 equivalent).
- Add absolute ethanol or methanol as a solvent.
- Add an excess of hydrazine hydrate (approximately 15-20 equivalents) to the solution.[\[6\]](#)[\[7\]](#)
- The reaction mixture is then heated to reflux (approximately 75-80°C) with constant stirring.  
[\[5\]](#)
- The reaction progress is monitored using Thin-Layer Chromatography (TLC).
- Upon completion of the reaction (typically after 2-4 hours), the mixture is cooled to room temperature.[\[7\]](#)
- The cooled mixture is then poured into a beaker containing a water/ice mixture to precipitate the product.[\[7\]](#)
- The resulting solid precipitate is collected by vacuum filtration.
- The collected solid is washed with a small amount of cold ethanol to remove any unreacted starting material.
- The purified product, **1H-indole-7-carbohydrazide**, is then dried under vacuum.

## Workflow for the Synthesis of 1H-indole-7-carbohydrazide

[Click to download full resolution via product page](#)**Caption: Synthesis workflow for 1H-indole-7-carbohydrazide.**

## Characterization of 1H-indole-7-carbohydrazide

The structural confirmation of the synthesized **1H-indole-7-carbohydrazide** requires a suite of spectroscopic techniques. The following table summarizes the expected data based on the analysis of similar indole derivatives.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Technique	Expected Observations
<sup>1</sup> H NMR	Signals corresponding to indole ring protons, NH proton of the indole, and exchangeable protons of the -CONHNH <sub>2</sub> group. Aromatic protons typically appear in the $\delta$ 6.5-8.0 ppm range.
<sup>13</sup> C NMR	Resonances for the eight unique carbon atoms of the indole ring and a downfield signal for the carbonyl carbon (C=O) typically above $\delta$ 160 ppm. <a href="#">[9]</a>
FT-IR (KBr, cm <sup>-1</sup> )	Characteristic absorption bands for N-H stretching (indole and hydrazide, ~3100-3400 cm <sup>-1</sup> ), C=O stretching (amide I band, ~1630-1680 cm <sup>-1</sup> ), and aromatic C-H and C=C vibrations. <a href="#">[8]</a> <a href="#">[9]</a>
Mass Spectrometry (ESI-MS)	A molecular ion peak [M+H] <sup>+</sup> corresponding to the calculated mass of the compound (176.08 m/z). <a href="#">[8]</a>

## General Protocols for Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- Transfer the solution to an NMR tube.
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer (e.g., 500 MHz).

- Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[\[8\]](#)[\[9\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Mix a small amount of the solid sample with dry potassium bromide (KBr).
- Press the mixture into a thin, transparent pellet.
- Record the IR spectrum. Wavenumbers are reported in  $\text{cm}^{-1}$ .[\[9\]](#)

Mass Spectrometry (MS):

- Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Introduce the solution into an electrospray ionization (ESI) source coupled to a mass analyzer.
- Acquire the mass spectrum in positive or negative ion mode.[\[8\]](#)

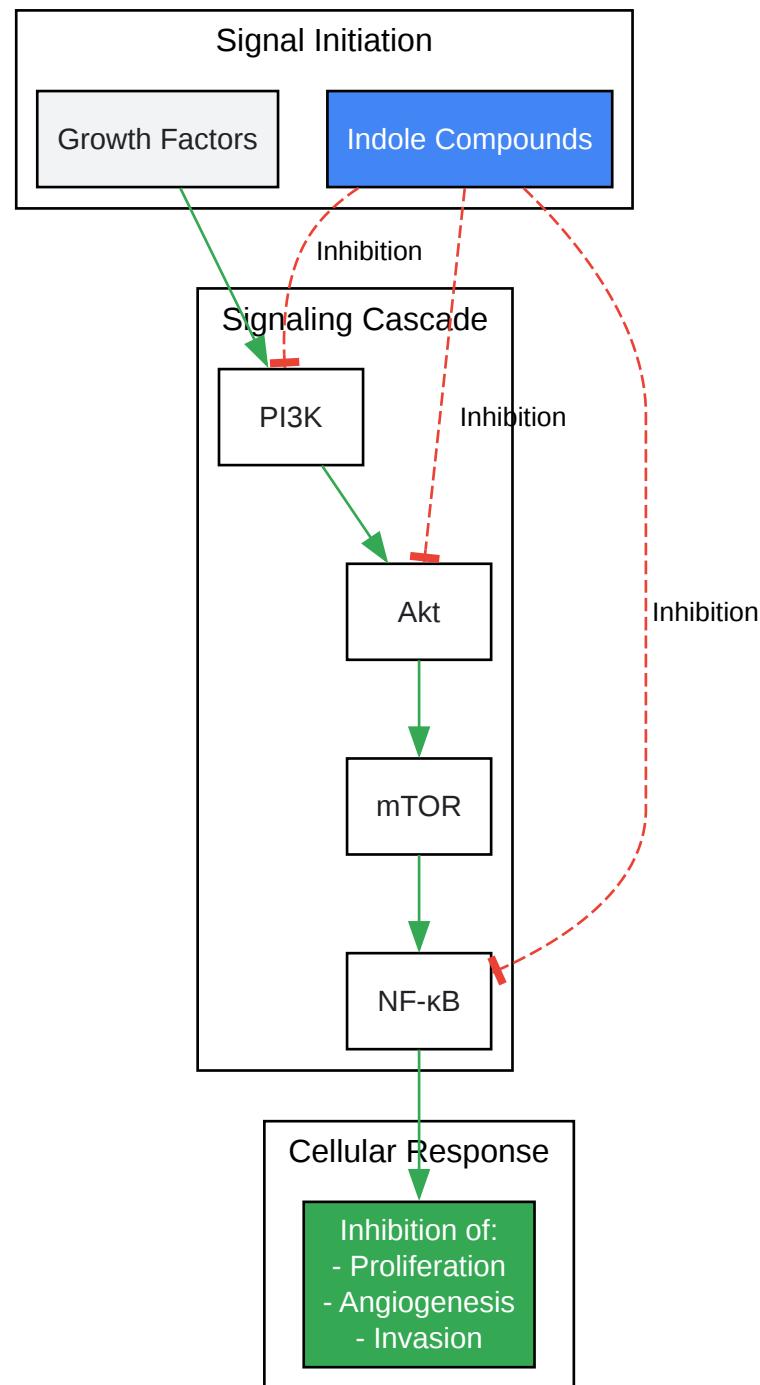
## Potential Biological Activity and Signaling Pathways

Indole-based compounds are known to modulate various cellular signaling pathways, making them promising candidates for drug development.[\[11\]](#)[\[12\]](#) While the specific pathways affected by **1H-indole-7-carbohydrazide** require dedicated study, the indole scaffold is known to interact with critical cancer and immune-related pathways.

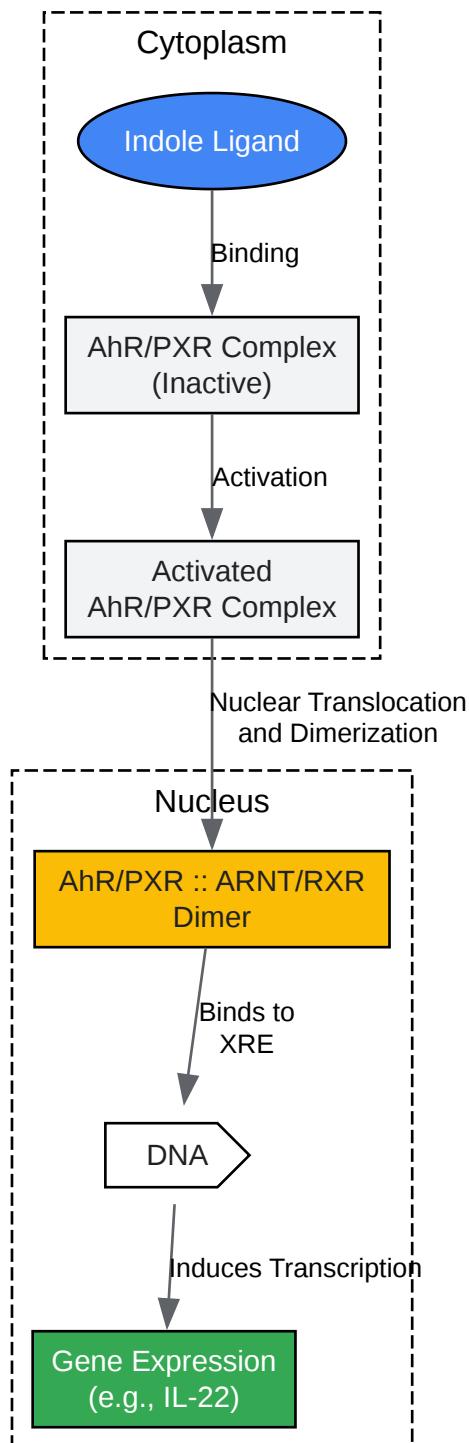
## PI3K/Akt/mTOR Pathway Regulation

Indole derivatives like indole-3-carbinol (I3C) and diindolylmethane (DIM) are recognized as potent anti-cancer agents that can deregulate the PI3K/Akt/mTOR signaling pathway.[\[11\]](#) This pathway is crucial for cell growth, proliferation, and survival. Its inhibition can lead to apoptosis and reduced tumor progression.

## Indole Compounds Targeting the PI3K/Akt Pathway



## Indole Ligand Activation of AhR/PXR Signaling

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